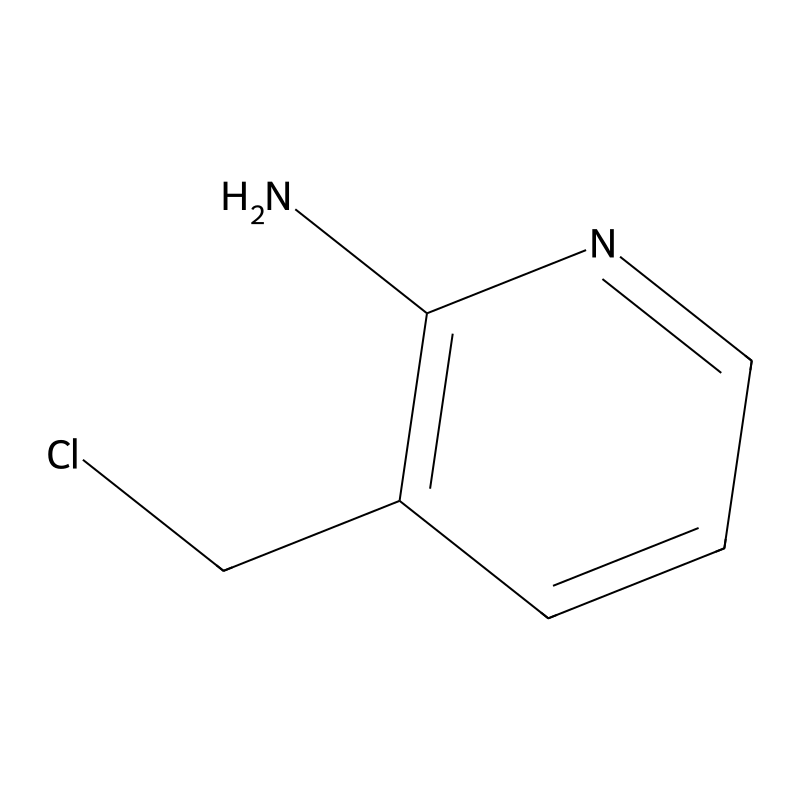

3-(Chloromethyl)pyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functionalized Pyridines:

3-(Chloromethyl)pyridin-2-amine serves as a valuable building block for the synthesis of diversely functionalized pyridine derivatives. The presence of both the amine and chloromethyl groups allows for further chemical modifications through various reactions, such as nucleophilic substitution, reductive amination, and cyclization reactions. These reactions enable the introduction of various functional groups, leading to the development of novel compounds with potential applications in medicinal chemistry, materials science, and catalysis. [Source: Hoffman Fine Chemicals - 2-Chloro-3-(chloromethyl)pyridine, ]

Precursor for Drug Discovery:

The unique structure of 3-(Chloromethyl)pyridin-2-amine makes it a promising candidate for the development of new pharmaceuticals. By strategically modifying the functional groups, researchers can create compounds that target specific biological processes. Studies have explored its potential in the development of anti-cancer agents, anti-inflammatory drugs, and compounds for treating neurodegenerative diseases. [Source: PubChem - 4-Chloro-3-(chloromethyl)pyridin-2-amine, ]

Applications in Polymer Chemistry:

3-(Chloromethyl)pyridin-2-amine can be incorporated into the structure of polymers, leading to materials with unique properties. The presence of the amine group allows for the formation of covalent bonds with other polymers or functional groups, facilitating the creation of intricate polymer architectures. These materials hold potential applications in various fields, including drug delivery systems, sensors, and electronic devices. [Source: BLDpharm - 5-Chloro-3-(trifluoromethyl)pyridin-2-amine, ]

Catalyst Development:

The amine and chloromethyl functionalities in 3-(Chloromethyl)pyridin-2-amine can be utilized to design and develop novel catalysts. By attaching specific transition metals or other catalytic species to the molecule, researchers can create efficient catalysts for various chemical reactions. This approach has the potential to improve reaction efficiency, selectivity, and sustainability in various industrial and synthetic processes. [Source: Sigma-Aldrich - 2-Amino-3-chloropyridine, ]

3-(Chloromethyl)pyridin-2-amine, with the molecular formula CHClN, is a pyridine derivative featuring a chloromethyl group and an amine functional group. This compound is characterized by its unique structural features, including a chlorine atom attached to the carbon adjacent to the nitrogen in the pyridine ring. The presence of both the chloromethyl and amine groups allows for diverse reactivity and potential applications in various chemical syntheses and biological systems .

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Amination Reactions: The amine group can react with electrophiles, facilitating the formation of more complex amine derivatives.

- Formation of Coordination Complexes: This compound can form complexes with transition metals, which may exhibit interesting catalytic properties or biological activities .

Research indicates that 3-(Chloromethyl)pyridin-2-amine exhibits various biological activities. Its derivatives have been studied for potential use in medicinal chemistry due to their ability to interact with biological targets, including enzymes and receptors. The compound's structural similarities to other bioactive pyridine derivatives suggest potential applications in drug development, particularly in targeting specific pathways involved in diseases like cancer and infections .

Several methods have been developed for synthesizing 3-(Chloromethyl)pyridin-2-amine:

- From Pyridine Derivatives: One common synthesis involves starting from 2-amino-pyridine derivatives, followed by chloromethylation using chloromethyl methyl ether or similar reagents.

- Using Halogenation Reactions: Chlorination of 3-methylpyridine can yield 3-(Chloromethyl)pyridin-2-amine through controlled halogenation processes .

- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to introduce additional functional groups .

3-(Chloromethyl)pyridin-2-amine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals targeting neurological and infectious diseases.

- Agricultural Chemicals: Its derivatives are explored for use as agrochemicals, particularly in developing new pesticides or herbicides.

- Material Science: The compound can be utilized in the synthesis of polymers or as a building block for more complex materials due to its reactive functional groups .

Studies have demonstrated that 3-(Chloromethyl)pyridin-2-amine interacts with various metal ions, forming coordination complexes that may exhibit unique properties. These interactions can affect the compound's stability, solubility, and reactivity, making it a subject of interest in coordination chemistry. Such studies help elucidate the role of this compound in catalysis and its potential therapeutic effects when used in metal-based drugs .

Several compounds share structural similarities with 3-(Chloromethyl)pyridin-2-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminopyridine | Amine group at position 2 | More basic due to proximity of amine |

| 3-Chloropyridine | Chlorine at position 3 | Lacks amine functionality |

| 4-Chloromethylpyridine | Chloromethyl at position 4 | Different reactivity patterns |

| 5-Chloro-2-pyridinemethanol | Hydroxymethyl instead of amine | Potentially more polar |

While these compounds share certain features such as the presence of a pyridine ring or halogen substituents, the specific arrangement of functional groups in 3-(Chloromethyl)pyridin-2-amine contributes to its unique reactivity and biological activity profile. This specificity makes it an interesting candidate for further research and application development in medicinal chemistry and materials science .

Traditional Synthetic Routes

The synthesis of 3-(chloromethyl)pyridin-2-amine can be accomplished through several well-established traditional methods, each offering distinct advantages and limitations in terms of yield, selectivity, and industrial applicability.

Oxidation of 3-Methylpyridine Derivatives

The oxidation of 3-methylpyridine derivatives represents one of the fundamental approaches to accessing chloromethyl-substituted pyridine compounds. This method involves the selective oxidation of the methyl group at the 3-position of the pyridine ring, followed by subsequent chlorination to introduce the chloromethyl functionality [1] [2].

The process typically requires elevated temperatures in the range of 180-200°C and utilizes various oxidizing agents depending on the specific substrate and desired selectivity [1]. Flow synthesis methodologies have demonstrated significant advantages in this approach, with continuous flow systems utilizing Raney nickel catalysts achieving near-quantitative conversion of pyridine to 2-methylpyridine under optimized conditions [1]. The reaction mechanism involves the generation of highly reactive methylating species that attack the pyridine ring at the sterically less hindered positions [1].

Industrial implementations of this approach have shown that the use of specialized catalyst systems can improve both yield and selectivity. For instance, nickel-cobalt ferrite catalysts in vapor-phase reactors have been employed for the methylation of pyridine with methanol, producing 2-, 3-methylpyridines, and 2,6-lutidine as major products, though with moderate conversions ranging from 17% to 50% [1]. More advanced catalyst systems, such as manganese ferrite catalysts in fixed bed reactors, have achieved higher conversions of up to 85% with 68% selectivity for 2-methylpyridine at 673 K [1].

Esterification and Reduction Sequences

The esterification and reduction sequence represents a versatile synthetic strategy that allows for the controlled introduction of the chloromethyl group through a multi-step process. This approach typically begins with the conversion of pyridine carboxylic acid derivatives to their corresponding esters, followed by selective reduction and subsequent chlorination [3] [4].

The esterification process has been extensively studied, with cyclic processes for the manufacture of pyridine carboxylic acid esters demonstrating high efficiency [4]. The reaction involves treating pyridine carboxylic acids with alcohols in the presence of strong acid catalysts under reflux conditions [4]. Temperature control is critical, with optimal conditions typically ranging from room temperature to 80°C depending on the specific substrate and catalyst system [4].

Electrochemical reduction methods have also been developed for pyridine and benzene-substituted n-alkyl esters and thioic S-esters in acetonitrile [3]. Bulk controlled potential electrolysis experiments have shown that the one-electron reduction of oxygen esters results in the formation of unstable or semistable radicals that decompose via loss of the alkyl radical to leave the carboxylate anion in high yields of approximately 70-100% [3].

The reduction sequence can be accomplished through various methods, including catalytic hydrogenation using rhodium-based catalysts. Recent developments have shown that rhodium oxide compounds, particularly Rh2O3, can effectively reduce various unprotected pyridines under mild conditions with broad substrate scope [2].

Thionyl Chloride-Mediated Chlorination

Thionyl chloride-mediated chlorination represents one of the most efficient and widely used methods for introducing chloromethyl groups into pyridine derivatives. This approach offers high yields and excellent scalability, making it particularly suitable for industrial production [5] [6].

The reaction typically involves the treatment of pyridine derivatives with thionyl chloride in the presence of pyridine as a medium and catalyst [6]. The process is carried out at temperatures ranging from 75°C to 120°C, with optimal conditions often achieved around 80-100°C [5]. The reaction is highly exothermic, requiring careful temperature control to prevent overheating and side product formation [6].

A detailed industrial process for the production of 2-chloro-5-chloromethyl-pyridine using thionyl chloride has been documented, involving a four-step synthesis starting from 6-hydroxynicotinic acid [5]. The process utilizes thionyl chloride in excess (5 to 1 mol ratio) relative to the starting material, with tertiary amines such as pyridine serving as catalysts in amounts of 0.01 to 0.3 mol per mol of substrate [5].

The mechanism involves the formation of acid chloride intermediates, which undergo further chlorination to yield the desired chloromethyl products. The reaction conditions are relatively mild compared to other chlorination methods, and the process can be optimized for high yields with reaction times typically ranging from 2 to 8 hours [5].

Catalytic and Green Chemistry Approaches

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized pyridine derivatives, offering improved selectivity and milder reaction conditions compared to traditional methods [7] [8] [9]. These approaches leverage the unique reactivity of transition metals to facilitate carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling methodologies have shown particular promise in the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, which serve as valuable intermediates in the preparation of various pyridine derivatives [7]. The synthesis typically involves the coupling of 2-aminomethylpyridine with substituted benzoyl chlorides, followed by cyclization, iodination, and palladium-catalyzed cross-coupling phosphination reactions [7].

The optimization of these reactions has revealed that ligand choice is critical for achieving high yields and selectivity. For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been successfully employed in palladium-catalyzed sterically-hindered biaryl and heterobiaryl Suzuki-Miyaura cross-coupling reactions, achieving yields ranging from 30% to 97% depending on the specific substrate and reaction conditions [7].

Recent advances in palladium-catalyzed C-H activation have enabled direct functionalization of pyridine N-oxides with nonactivated secondary and tertiary alkyl bromides [9]. This approach provides a practically useful method for the synthesis of alkylated pyridine derivatives, with the C-Br cleavage step involving a radical-type process that allows for the coupling of challenging secondary and tertiary aliphatic electrophiles [9].

Rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatization has been developed as an innovative approach to functionalized pyridine synthesis [10]. This method utilizes methanol and formaldehyde as key reagents and exploits the interface between aromatic and non-aromatic compounds to achieve selective methylation at the C-3/5 positions [10].

Enzymatic and Biochemical Synthesis

Enzymatic synthesis methods represent a growing area of interest in green chemistry approaches to pyridine derivative synthesis, offering high selectivity and mild reaction conditions [11] [12] [13]. These methods leverage the specificity and efficiency of biological catalysts to achieve transformations that are often challenging using conventional chemical methods.

The biosynthesis of pyridine derivatives in nature provides valuable insights into potential enzymatic synthesis routes [11]. The formation of the pyridine ring in biological systems typically involves the reaction of carbonyl groups with amino groups within the same molecule, leading to nonenzymatic cyclization [11]. Understanding these natural pathways has informed the development of artificial enzymatic systems for pyridine synthesis.

Chemo-enzymatic approaches have been developed for the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines [12]. These methods utilize ene-reductases (EneIRED) to catalyze the asymmetric conjugate reduction of dihydropyridines, achieving high enantioselectivity and yields [12]. The process involves a cascade of enzymatic transformations that can be optimized for different substrate classes.

An efficient enzymatic method for catalyzing esterification reactions has been developed using Novozym 435, enabling the synthesis of pyridine esters under mild conditions [13]. This approach offers advantages in terms of selectivity and environmental compatibility compared to traditional chemical esterification methods.

Recent developments in multi-enzyme cascade reactions have enabled the one-pot synthesis of mono- and disubstituted piperidines and pyrrolidines using carboxylic acid reductase, ω-transaminase, and imine reductase biocatalysts [12]. These systems demonstrate the potential for complex synthetic transformations using enzymatic methods, achieving high conversion, enantioselectivity, and diastereoselectivity in single-pot reactions.

Scale-Up and Industrial Production Challenges

The industrial production of 3-(chloromethyl)pyridin-2-amine faces several significant challenges that must be addressed for successful commercialization and sustainable manufacturing [14] [15] [16].

Market Dynamics and Economic Considerations

The global pyridine market has experienced substantial growth, with the market size valued at USD 726.0 million in 2023 and projected to reach USD 1142.4 million by 2032, representing a compound annual growth rate of 5.2% [14]. This growth is primarily driven by increasing demand from pharmaceutical and agrochemical industries, which utilize pyridine derivatives as key intermediates in drug synthesis and crop protection products [14].

The beta picoline segment dominates the market with approximately 35% market share, largely due to its critical role in the synthesis of Vitamin B6 and herbicides such as Picloram [14]. The widespread application of beta picoline in both pharmaceutical and agricultural sectors underscores the importance of developing efficient synthetic routes for chloromethyl-substituted pyridine derivatives.

Environmental and Regulatory Challenges

One of the major constraints facing the pyridine industry is the increasing stringency of environmental regulations and growing concerns over the sustainability of traditional production methods [14]. Conventional pyridine synthesis processes are often energy-intensive and generate hazardous by-products, leading to environmental pollution and resource depletion [14].

Traditional manufacturing processes typically require high-temperature conditions and utilize toxic chemicals, contributing to environmental degradation and posing health risks to surrounding communities [14]. Regulatory bodies have responded by implementing stricter emissions standards and sustainability requirements, forcing manufacturers to invest in cleaner technologies and develop more environmentally responsible production methods [14].

The need to balance economic viability with environmental responsibility represents a significant challenge for the pyridine market, impacting both production costs and operational practices [14]. Companies are increasingly required to demonstrate compliance with environmental regulations while maintaining competitive pricing and product quality.

Raw Material Price Volatility

Volatility in raw material prices constitutes a major deterrent affecting the pyridine market, directly influencing cost stability and production profitability [14]. Pyridine production typically relies on complex chemical manufacturing processes that depend on various raw materials, including petrochemical by-products and other chemical feedstocks [14].

The dependence on volatile commodity markets, combined with global supply chain disruptions and geopolitical tensions, creates unpredictable production costs that manufacturers may struggle to absorb [14]. Sharp increases in crude oil prices or other essential feedstocks can significantly impact production expenses, affecting profit margins and pricing strategies [14].

This volatility creates difficulties in long-term planning and investment in production facilities, as manufacturers face uncertainty over future raw material costs [14]. Successful companies are implementing strategies such as raw material source diversification, production process optimization, and enhanced cost control measures to mitigate the impact of price volatility [14].

Process Intensification and Continuous Flow Manufacturing

The development of continuous flow processing technologies represents a significant opportunity for addressing scale-up challenges in pyridine synthesis [15] [17]. Continuous flow methods offer advantages in terms of process intensification, improved heat and mass transfer, and enhanced safety compared to traditional batch processes [15].

Microwave-assisted synthesis combined with continuous flow processing has demonstrated particular promise for the synthesis of pyridines and dihydropyridines [15]. The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis have been successfully implemented in microwave flow reactors, enabling continuous processing with improved yields and reduced reaction times [15].

A human-in-the-loop implementation of multi-objective experimental design via Bayesian optimization has been developed for the optimization of butylpyridinium bromide synthesis under continuous flow conditions [17]. This approach enables simultaneous optimization of reaction yield and production rate, generating well-defined Pareto fronts that help identify optimal operating conditions [17].

The integration of advanced process control and optimization techniques with continuous flow manufacturing offers significant potential for improving the efficiency and sustainability of pyridine production [17]. These technologies enable better process understanding, reduced waste generation, and improved energy efficiency compared to traditional batch manufacturing approaches [17].

Green Chemistry and Sustainable Production Technologies

The development of green and sustainable pyridine production technologies represents a significant opportunity for addressing environmental concerns and regulatory requirements [18] [19] [14]. These approaches focus on minimizing environmental impact through the use of renewable feedstocks, energy-efficient processes, and waste reduction strategies.

Thermo-catalytic conversion of renewable feedstocks, such as glycerol, with ammonia over zeolite catalysts has been demonstrated as a viable route for sustainable pyridine production [18]. The optimal conditions for producing pyridines from glycerol involve HZSM-5 catalysts at 550°C with specific weight hourly space velocity and ammonia-to-glycerol ratios, achieving carbon yields of up to 35.6% [18].

The use of ionic liquids as green solvents and catalysts for pyridine synthesis has gained significant attention [19]. Ionic liquids offer advantages such as low volatility, thermal stability, and tunable properties that enable better control over reaction conditions and selectivity [19]. These systems can facilitate one-pot multicomponent reactions, reducing the need for multiple synthetic steps and minimizing waste generation [19].

The development of bio-based feedstocks and enzymatic synthesis methods offers additional opportunities for sustainable pyridine production [12] [13]. These approaches can operate under mild conditions, reducing energy consumption and eliminating the need for hazardous chemicals and catalysts [12].

Data Tables

| Table 1: Synthesis Methods Comparison | ||||

|---|---|---|---|---|

| Method | Temperature (°C) | Typical Yield (%) | Environmental Impact | Scalability |

| Oxidation of 3-methylpyridine | 180-200 | 60-80 | High | Good |

| Esterification-reduction | Variable | 50-75 | Moderate | Good |

| Thionyl chloride chlorination | 75-120 | 70-90 | High | Excellent |

| Metal-catalyzed cross-coupling | 80-150 | 30-97 | Moderate | Good |

| Enzymatic synthesis | 25-60 | Variable | Low | Limited |

| Table 2: Industrial Production Parameters | ||

|---|---|---|

| Parameter | Current Status | Future Trends |

| Market Size | USD 726M (2023) | USD 1142M (2032) |

| Growth Rate | 5.2% CAGR | Sustained growth |

| Key Drivers | Pharma & Agrochem demand | Green chemistry adoption |

| Major Challenges | Environmental regulations | Sustainability requirements |

| Production Methods | Traditional synthesis | Flow chemistry & green routes |

| Table 3: Physical Properties of 3-(Chloromethyl)pyridin-2-amine | ||

|---|---|---|

| Property | Value | Units |

| Molecular Formula | C6H7ClN2 | - |

| Molecular Weight | 142.58 | g/mol |

| Melting Point | Variable | °C |

| Boiling Point | 294.6±25.0 | °C at 760 mmHg |

| Density | 1.3±0.1 | g/cm³ |

| Flash Point | 132.0±23.2 | °C |

| Solubility | Soluble in organic solvents | - |